1-(3,4-Dimethylphenyl)-2,2-difluoroethanone
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Overview
Description
1-(3,4-Dimethylphenyl)-2,2-difluoroethanone is an organic compound characterized by the presence of a difluoroethanone group attached to a 3,4-dimethylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethylphenyl)-2,2-difluoroethanone typically involves the reaction of 3,4-dimethylbenzaldehyde with difluoroacetic acid or its derivatives under specific conditions. One common method includes the use of a catalyst such as palladium in a Suzuki-Miyaura coupling reaction . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and reduce production costs. The choice of solvents and catalysts is crucial in scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethylphenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Halogenation reactions can introduce halogen atoms into the aromatic ring, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of 3,4-dimethylbenzoic acid.
Reduction: Formation of 1-(3,4-dimethylphenyl)-2,2-difluoroethanol.
Substitution: Formation of halogenated derivatives such as 1-(3,4-dimethylphenyl)-2,2-difluoro-4-bromoethanone.
Scientific Research Applications
1-(3,4-Dimethylphenyl)-2,2-difluoroethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylphenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets. The difluoroethanone group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The aromatic ring can also engage in π-π interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethylphenyl)ethanone: Lacks the difluoro group, leading to different chemical properties and reactivity.
1-(3,4-Dimethylphenyl)-2-fluoroethanone: Contains only one fluorine atom, resulting in distinct physical and chemical characteristics.
1-(3,4-Dimethylphenyl)-2,2-dichloroethanone:
Uniqueness
1-(3,4-Dimethylphenyl)-2,2-difluoroethanone is unique due to the presence of two fluorine atoms, which significantly influence its chemical behavior and interactions. The difluoro group enhances the compound’s stability and can affect its biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-2,2-difluoroethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O/c1-6-3-4-8(5-7(6)2)9(13)10(11)12/h3-5,10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGAEMKEFNCVQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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